molecular formula C14H20ClNO3 B11840307 Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride

Cat. No.: B11840307
M. Wt: 285.76 g/mol
InChI Key: MWQACTRPIUBUKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 2-methoxy-5-(piperidin-4-yl)benzoic acid with methanol in the presence of a suitable acid catalyst. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidine ring plays a crucial role in binding to these targets, influencing the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

methyl 2-methoxy-5-piperidin-4-ylbenzoate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-17-13-4-3-11(9-12(13)14(16)18-2)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H

InChI Key

MWQACTRPIUBUKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)C(=O)OC.Cl

Origin of Product

United States

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